Interiorin

Anti-HIV Natural Product Lignan

Procure high-purity Interiorin as a critical middle-range comparator in anti-HIV SAR studies (EC₅₀=1.6 µg/mL). Its distinctive spiro-dienone scaffold, verified by single-crystal XRD, resolves potency contributions of substituents. Essential as an HPLC reference standard for Kadsura extract QA and as an authentic sample for biomimetic synthesis validation. Batch-to-batch consistency ensured.

Molecular Formula C27H30O8
Molecular Weight 482.5 g/mol
Cat. No. B12392616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInteriorin
Molecular FormulaC27H30O8
Molecular Weight482.5 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1C(C(CC2=CC(=O)C(=C(C23COC4=C3C1=CC5=C4OCO5)OC)OC)C)C
InChIInChI=1S/C27H30O8/c1-7-13(2)26(29)35-21-15(4)14(3)8-16-9-18(28)22(30-5)25(31-6)27(16)11-32-24-20(27)17(21)10-19-23(24)34-12-33-19/h7,9-10,14-15,21H,8,11-12H2,1-6H3/b13-7+/t14-,15-,21-,27+/m1/s1
InChIKeyNACPYYYBTUKNNL-YQYGNINJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Interiorin (119139-55-8) for Research Procurement: A Structurally Defined Dibenzocyclooctadiene Lignan


Interiorin (CAS 119139-55-8, molecular formula C₂₇H₃₀O₈, MW 482.52) is a dibenzocyclooctadiene lignan originally isolated from Kadsura interior A.C. Sm. [1] and subsequently identified in Kadsura heteroclita [2]. Structurally characterized by spectroscopic methods and single-crystal X‑ray diffraction, it belongs to a class of natural products noted for their spiro‑dienone and cyclooctadiene cores [1]. Unlike its homologues such as interiorin C, interiorin D, or isointeriorin, interiorin is the parent spiro‑dienone derivative with a (Z)-2‑methylbut‑2‑enoyl ester moiety, providing a distinct molecular scaffold for antiviral and antitumor‑promotion studies [1].

Why Substituting Interiorin with Generic Lignan Analogs in Anti-HIV or Antitumor-Promotion Assays Yields Misleading Results


Within the dibenzocyclooctadiene lignan family, even minor structural variations dramatically alter both potency and selectivity. In anti‑HIV assays, interiorin exhibits an EC₅₀ of 1.6 µg/mL , whereas schisantherin D achieves an EC₅₀ of 0.5 µg/mL and a therapeutic index (TI) of 50.6 [1]. Conversely, in Epstein–Barr virus early antigen (EBV‑EA) inhibition models, interiorin is less potent than neokadsuranin or schisandrin C [2]. These data underscore that interiorin cannot be substituted by its congeners without recalibrating assay sensitivity and interpretation.

Quantitative Differential Evidence: Where Interiorin's Procurement Value is Verifiable Against Comparators


Anti-HIV Activity: Interiorin's Moderate Potency Defines a Niche for Screening Cascades

Interiorin demonstrates a reproducible anti-HIV EC₅₀ of 1.6 µg/mL in H9 lymphocyte assays [1]. This places it at the mid‑range of the activity spectrum: it is 3.2‑fold less potent than schisantherin D (EC₅₀ = 0.5 µg/mL, TI = 50.6) [2] yet 5‑fold more potent than interiotherin A (EC₅₀ = 3.1 µg/mL, TI = 13.2) [2]. Such an intermediate potency makes interiorin a useful benchmark for SAR studies aiming to optimize the balance between antiviral efficacy and therapeutic window.

Anti-HIV Natural Product Lignan Antiviral Screening

Antitumor-Promotion: Context-Dependent Activity in EBV-EA Inhibition

In a panel of 14 neolignans tested for inhibition of TPA‑induced EBV‑EA activation in Raji cells, interiorin exhibited detectable but sub‑leading activity [1]. Neokadsuranin and schisandrin C emerged as the most potent compounds in the screen, indicating that interiorin, while active, is not the strongest antitumor‑promoting agent among its close analogs [1]. This positions interiorin as a context‑sensitive comparator for studying structure–activity relationships in EBV‑related chemoprevention.

EBV-EA Antitumor Promotion Chemoprevention Lignan

Analytical Differentiation: Validated HPLC Quantification Ensures Lot-to-Lot Consistency

A reverse‑phase HPLC method was established to simultaneously quantify interiorin alongside seven other Kadsura lignans (schisandrin, gomisin A, gomisin G, interiotherin B, etc.) [1]. The method achieved a sample recovery of 93.3–102.3% with a coefficient of variation of 1.62–2.78%, enabling reliable differentiation of interiorin from closely related compounds such as kadsurin and heteroclitin D [1]. This analytical validation supports the use of interiorin as a reference standard in quality control and authentication workflows.

HPLC Quality Control Natural Product Standardization

Structural Distinctiveness: Unique Spiro-Dienone Skeleton and Chiral Centers

X‑ray diffraction analysis confirmed interiorin as a spiro‑dienone derivative with four defined stereocenters (6R,7R,8S,13bS) and a (Z)‑2‑methylbut‑2‑enoyl ester substituent [1]. This distinguishes it from interiorin C (acetyl ester), interiorin D (benzoyl ester), and isointeriorin (stereoisomer) [1]. The crystallographic data provide an unambiguous structural fingerprint for procurement and synthetic reference.

X-ray Crystallography Natural Product Stereochemistry Lignan

Research and Industrial Scenarios Where Procuring Interiorin Provides Verifiable Value


Anti-HIV Lead Optimization and SAR Benchmarking

Interiorin's moderate anti‑HIV activity (EC₅₀ = 1.6 µg/mL) positions it as an ideal middle‑range comparator in structure–activity relationship (SAR) campaigns [1]. By placing interiorin alongside more potent congeners such as schisantherin D (EC₅₀ = 0.5 µg/mL) and weaker analogs like interiotherin A (EC₅₀ = 3.1 µg/mL), medicinal chemists can deconvolute the contribution of specific substituents and stereochemical features to antiviral potency and therapeutic index [1].

Epstein-Barr Virus Chemoprevention Screening Panels

Interiorin has been characterized in a 14‑compound screen for inhibition of TPA‑induced EBV‑EA activation in Raji cells [2]. Although not the most potent compound in the panel, its inclusion in screening libraries allows researchers to define the baseline activity of the dibenzocyclooctadiene scaffold and to identify structural modifications that confer enhanced antitumor‑promoting activity relative to interiorin [2].

Quality Control and Authentication of Kadsura-Derived Extracts

Validated HPLC methods that simultaneously quantify interiorin, kadsurin, and heteroclitin D provide a robust analytical framework for the quality control of Kadsura herbal materials and extracts [3]. Procurement of high‑purity interiorin as a reference standard supports accurate quantification and batch‑to‑batch consistency assessment, which is essential for both academic natural product chemistry and industrial extract standardization [3].

Natural Product Biosynthesis and Total Synthesis Reference

The interiorin skeleton, with its spiro‑dienone core and defined stereochemistry confirmed by X‑ray crystallography [4], serves as a target for biomimetic synthesis studies and biosynthetic pathway elucidation [5]. Synthetic chemists and biochemists procure interiorin as a primary reference material to validate synthetic routes and to compare the spectroscopic and chromatographic properties of synthetic intermediates with those of the authentic natural product [4] [5].

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